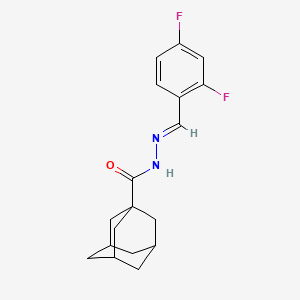

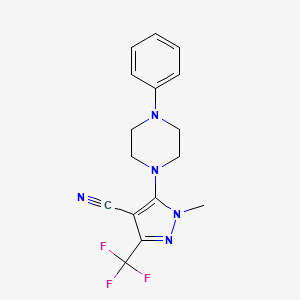

(1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide, also known as DABCO-difluoro hydrazone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a hydrazone derivative of adamantane, a cyclic hydrocarbon that has been used as a building block in the synthesis of various drugs and materials. DABCO-difluoro hydrazone has been found to exhibit interesting biological properties, which make it a promising candidate for further investigation.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives similar to (1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide exhibit potent antibacterial and antifungal activities. Two novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized, showing broad-spectrum antibacterial potential with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL, alongside weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020). Furthermore, compounds based on 1-adamantyl carbohydrazide exhibited promising antibacterial activity against Gram-positive bacteria and C. albicans, with certain derivatives also showing cytotoxicity against human cancer cell lines (Pham et al., 2019).

Antimicrobial Activity

Another study on N′-heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues reported good yields and significant in vitro activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans, highlighting the broad antimicrobial potential of these compounds (El-Emam et al., 2012).

Anti-inflammatory and Antitumor Activities

Further research into 1-adamantylcarbohydrazide derivatives explored their anti-inflammatory and antitumor potential. Some derivatives demonstrated significant anti-inflammatory activity in vivo, using the carrageenin-induced paw oedema method in rats, and also showed moderate activities against Gram-positive bacteria and antifungal activity against C. albicans (Kadi et al., 2007).

Molecular Containers and Carbene Chemistry

The formation of complexes between adamantane derivatives and molecular containers like cucurbiturils, and their subsequent carbene chemistry, underline the potential for precise chemical reactivity control. The study revealed the impact of encapsulation on carbene reactivity, showing a significant enhancement in product yields from photolysis reactions (Gupta et al., 2012).

Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives were synthesized and evaluated for their in vitro antimicrobial activity and in vivo hypoglycemic activities, demonstrating significant reductions in serum glucose levels in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).

Propriétés

IUPAC Name |

N-[(E)-(2,4-difluorophenyl)methylideneamino]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c19-15-2-1-14(16(20)6-15)10-21-22-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13H,3-5,7-9H2,(H,22,23)/b21-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZMDFQNSYHHNP-UFFVCSGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)

![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)